(2R)-2-Amino-4-methoxypentanoic acid
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Overview
Description
(2R)-2-Amino-4-methoxypentanoic acid is a chemical compound with the molecular formula C6H13NO3 It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product through esterification and subsequent amination processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acid derivatives.
Scientific Research Applications
(2R)-2-Amino-4-methoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent and its effects on biological systems.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. Its effects are mediated through binding to active sites and altering enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Amino-4-methoxy-4-oxobutanoic acid
- (2R)-2-Amino-3-hydroxypropanoic acid
- (2R)-2-Amino-4-methoxybutanoic acid
Uniqueness
(2R)-2-Amino-4-methoxypentanoic acid is unique due to its specific structural features, such as the methoxy group and the pentanoic acid backbone. These characteristics confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R)-2-amino-4-methoxypentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 |
InChI Key |
AZGHNRRXYCERMU-BRJRFNKRSA-N |
Isomeric SMILES |
CC(C[C@H](C(=O)O)N)OC |
Canonical SMILES |
CC(CC(C(=O)O)N)OC |
Origin of Product |
United States |
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